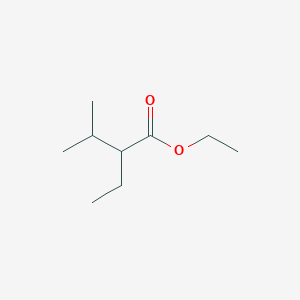Ethyl 2-ethyl-3-methylbutanoate
CAS No.: 63791-85-5
Cat. No.: VC8285096
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63791-85-5 |
|---|---|
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | ethyl 2-ethyl-3-methylbutanoate |
| Standard InChI | InChI=1S/C9H18O2/c1-5-8(7(3)4)9(10)11-6-2/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | LQQJUPMYOFCSCR-UHFFFAOYSA-N |
| SMILES | CCC(C(C)C)C(=O)OCC |
| Canonical SMILES | CCC(C(C)C)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Ethyl 2-ethyl-3-methylbutanoate belongs to the class of saturated acyclic monocarboxylic acid esters. Its IUPAC name derives from the parent acid, 2-ethyl-3-methylbutanoic acid, with an ethyl ester functional group. The molecular structure features a central butanoate backbone substituted with ethyl and methyl groups at the 2- and 3-positions, respectively, creating a sterically hindered configuration.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 158.238 g/mol |
| Density | 0.872 g/cm³ |
| Boiling Point | 165.2°C at 760 mmHg |
| Flash Point | 50.5°C |
| Refractive Index | 1.415 |
| LogP | 2.231 |
The compound’s branching reduces crystallinity, explaining the absence of a reported melting point . Its moderate lipophilicity () suggests compatibility with non-polar solvents, making it suitable for applications in polymer plasticizers or fragrance formulations .
Synthesis and Reaction Pathways
Historical Methods
Early syntheses, such as those by Roland and McElvain (1937), utilized acid-catalyzed esterification of 2-ethyl-3-methylbutanoic acid with ethanol, achieving yields below 30% . These methods faced challenges in regioselectivity due to competing alkylation at alternative positions.
Modern Approaches
Contemporary protocols employ lithium diisopropylamide (LDA)-mediated alkylation. For example, a 2024 synthesis of the structurally analogous ethyl 2-ethyl-2-methylbutanoate demonstrated a 95% yield by reacting ethyl 2-ethylbutyrate with iodomethane at in tetrahydrofuran (THF) . While this method targets a different isomer, it highlights the efficacy of low-temperature alkylation for steric control.
Key Reaction Conditions:
-
Temperature: for LDA activation, transitioning to room temperature post-alkylation .
-
Solvent: Tetrahydrofuran (THF), chosen for its ability to stabilize enolate intermediates.
-
Workup: Quenching with saturated ammonium chloride, followed by dichloromethane extraction .
Analytical Characterization
Spectroscopic Methods
-
Mass Spectrometry (MS): The exact mass () corresponds to a molecular ion peak at , with fragmentation patterns revealing loss of the ethoxy group () .
-
Nuclear Magnetic Resonance (NMR): -NMR spectra display distinct signals for methyl groups () and ester carbonyls () .
Chromatographic Techniques
Gas chromatography (GC) with flame ionization detection (FID) remains the gold standard for purity assessment, leveraging the compound’s volatility and thermal stability .
Future Research Directions
Despite advances in synthesis, gaps persist in:
-
Application-Specific Studies: Systematic evaluation of flavor-enhancing properties.
-
Ecotoxicology: Environmental impact assessments for industrial discharge.
-
Catalytic Innovations: Developing enantioselective routes for pharmaceutical intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume